4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole
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Overview
Description
4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 3-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,5-dimethyl-1,3-oxazole in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2,5-dimethyl-1,3-oxazole
- 4-(3-Methylphenyl)-2,5-dimethyl-1,3-oxazole
- 4-(3-Fluorophenyl)-2,5-dimethyl-1,3-oxazole
Uniqueness
4-(3-Chlorophenyl)-2,5-dimethyl-1,3-oxazole is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89150-13-0 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 |
InChI Key |
VOUIEQMKSQLUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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